5-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid
Overview
Description
5-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid, also known as 6-Hydroxypicolinic acid, is a derivative of picolinic acid . It has a molecular weight of 155.11 . The compound is typically a white to yellow solid at room temperature .
Synthesis Analysis
The synthesis of 5-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid can be achieved through microbial hydroxylation. For instance, Alcaligenes faecalis (DSM 6269) grown on pyridine-2-carboxylic acid can induce regiospecific hydroxylation of the latter to 6-oxo-1,6-dihydropyridine-2-carboxylic acid on a preparative scale .Molecular Structure Analysis
The IUPAC name of this compound is 5-hydroxy-6-oxo-1,6-dihydro-2-pyridinecarboxylic acid . Its InChI code is 1S/C6H5NO4/c8-4-2-1-3 (6 (10)11)7-5 (4)9/h1-2,8H, (H,7,9) (H,10,11) . The compound’s structure is also available as a 2D Mol file .Physical And Chemical Properties Analysis
The compound has a molecular weight of 155.11 . It is a white to yellow solid at room temperature . The density of the compound is 1.5±0.1 g/cm3 . The boiling point is predicted to be 493.0±30.0 °C at 760 mmHg .Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential as a building block in drug design. Its structure is conducive to modifications that can lead to the development of new pharmacologically active molecules. For instance, its carboxylic acid group can be used to form amide bonds with amines, potentially yielding compounds with enhanced biological activity .
Material Science
Material scientists are interested in the compound’s potential use in the synthesis of novel organic materials. Due to its aromatic structure and functional groups, it could be a precursor for the creation of new polymeric materials or small molecule organic semiconductors .
Biochemistry Research
Biochemists may utilize 5-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid in enzymatic studies, particularly those involving hydroxylation reactions. The compound could serve as a substrate or inhibitor in enzymatic assays to better understand enzyme mechanisms or to screen for new enzymes .
Analytical Chemistry
This compound can be used as a standard or reagent in analytical methods. Its distinct spectroscopic properties, such as UV absorption and fluorescence, make it suitable for use in HPLC and other chromatography techniques for detecting or quantifying similar compounds .
Environmental Science
Environmental scientists might investigate the compound’s behavior in different ecosystems, particularly its biodegradation pathways. Understanding how this compound breaks down in the environment can inform pollution control strategies and the development of more sustainable chemical processes .
Pharmacology
Pharmacological research could explore the compound’s bioactivity profile. It may be studied for its interaction with various biological targets, which could lead to insights into its therapeutic potential or toxicological properties .
Industrial Applications
Industrially, this compound could be used in the synthesis of dyes, pigments, or other fine chemicals. Its reactive groups allow for a variety of chemical transformations that are valuable in industrial chemistry .
Synthesis of Complex Molecules
Chemists may employ 5-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid in multistep synthetic routes to create complex organic molecules. Its structure could be strategically manipulated through various chemical reactions to build larger, more complex structures .
Safety and Hazards
The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling .
properties
IUPAC Name |
5-hydroxy-6-oxo-1H-pyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO4/c8-4-2-1-3(6(10)11)7-5(4)9/h1-2,8H,(H,7,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXUPGLXQKCPLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=C1)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10716347 | |
Record name | 5-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10716347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid | |
CAS RN |
63430-18-2 | |
Record name | 5-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10716347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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